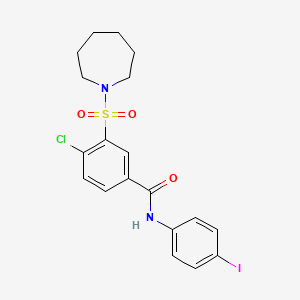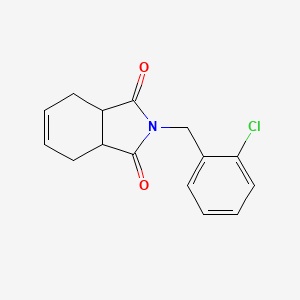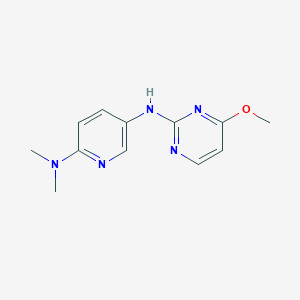![molecular formula C16H18N2O2 B7537797 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopropyl ketone derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, studies have suggested that it may act on various molecular targets such as GABA receptors, ion channels, and enzymes. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to modulate the activity of these targets, leading to its biological effects.
Biochemical and Physiological Effects:
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been found to reduce inflammation and alleviate pain. In addition, studies have suggested that [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone may improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily studied using various in vitro and in vivo assays. However, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies should also focus on optimizing the synthesis method and improving the purity of the compound. In addition, more research is needed to investigate the potential side effects of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone and its long-term safety profile.
Conclusion:
In conclusion, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its antitumor, anti-inflammatory, and analgesic activities make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 4-(2-bromoacetyl)-1,3-benzoxazole with piperidine in the presence of potassium carbonate. The resulting intermediate is then treated with cyclopropylmethylamine to yield [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-5-6-12)18-9-7-11(8-10-18)15-17-13-3-1-2-4-14(13)20-15/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUECFXTRZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)



![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)


![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)